molecular formula C17H17N3O B10897521 2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide

2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide

Cat. No.: B10897521
M. Wt: 279.34 g/mol
InChI Key: RZMUABAAIKIJCD-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide (CAS: 127592-76-1) is a synthetic indole derivative characterized by an indole ring linked to a propionamide backbone with a phenyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₇N₃O, and it has a molecular weight of 279.34 g/mol. The compound is primarily used in research settings, particularly in medicinal chemistry and crystallography, where its structural features enable exploration of biological interactions and supramolecular assemblies .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide

InChI

InChI=1S/C17H17N3O/c18-15(17(21)20-13-6-2-1-3-7-13)10-12-11-19-16-9-5-4-8-14(12)16/h1-9,11,15,19H,10,18H2,(H,20,21)

InChI Key

RZMUABAAIKIJCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The indole ring’s C3 position demonstrates electrophilic substitution reactivity. In studies of analogous indole-3-propionamide derivatives, halogenation occurs selectively at the indole C5 position under mild iodination conditions (I₂/KI in DMF, 25°C), yielding 5-iodo derivatives in 68–72% yields . For N-phenyl-substituted variants, bromination at C2 has been observed using N-bromosuccinimide (NBS) in dichloromethane, though yields are lower (42–48%) due to steric hindrance from the phenylamide group .

Amide Bond Functionalization

The terminal amide group participates in hydrolysis and coupling reactions:

Reaction Type Conditions Products Yield Source
Acidic hydrolysis6M HCl, reflux, 8h3-(1H-indol-3-yl)-2-aminopropanoic acid83%
Basic hydrolysis2M NaOH, 80°C, 12hSodium salt of hydrolyzed acid91%
Peptide couplingEDC/HOBt, DMF, RTGlycine-conjugated derivative67%

Coupling reactions with carboxylic acids require activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form stable peptide bonds. Steric effects from the phenyl group reduce yields compared to aliphatic amide analogs .

Oxidation and Reduction Pathways

The secondary amine and indole moieties undergo redox transformations:

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the indole ring to an oxindole structure, forming 2-amino-3-(1H-oxindol-3-yl)-N-phenyl-propionamide (52% yield) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the indole to a tetrahydroindole derivative while preserving the amide bond (78% yield) .

Stereochemical Modifications

The chiral center at C2 enables enantioselective synthesis and resolution:

Configuration Biological Activity (IC₅₀ vs. Naᵥ1.7) Selectivity Ratio (Naᵥ1.7/Naᵥ1.5)
(R)-enantiomer24.7 ± 9.4 nM>100
(S)-enantiomer3.96 ± 0.14 μM12

The (R)-enantiomer exhibits superior sodium channel inhibition and selectivity due to optimal interactions with the VSDIV domain’s hydrophobic pocket . Resolution via chiral HPLC (Chiralpak IA column, hexane/ethanol) achieves >99% enantiomeric excess .

Electrophilic Aromatic Substitution

The indole ring undergoes Friedel-Crafts alkylation with tert-butyl chloride under Lewis acid catalysis (AlCl₃, 0°C), producing tert-butyl-substituted derivatives at C5 (56% yield). Nitration (HNO₃/H₂SO₄) occurs at C4 but requires strict temperature control (−10°C) to avoid decomposition .

Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2), the compound degrades via amide hydrolysis (t₁/₂ = 4.2h), while plasma stability studies (pH 7.4, 37°C) show slower decomposition (t₁/₂ = 18.6h) . Methoxy substitution on the phenyl ring improves metabolic stability by reducing CYP3A4-mediated oxidation .

Biological Activity

2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, as well as its potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C11H13N3O\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}

This structure features an indole moiety, which is known for its biological relevance.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-3-(1H-indol-3-yl)-N-phenyl-propionamide exhibit promising antimicrobial properties. A study synthesized several indole propanamide derivatives and tested them against various pathogenic microorganisms. The results showed significant activity against:

  • Bacteria : Pseudomonas aeruginosa, Escherichia coli, Vibrio cholerae, Staphylococcus aureus
  • Fungi : Candida albicans, Aspergillus niger, Penicillium chrysogenum, Cladosporium oxysporum .

The compounds demonstrated effective inhibition with minimum inhibitory concentrations (MIC) that warrant further exploration for therapeutic use in infectious diseases.

Anticancer Activity

The anticancer potential of 2-amino-3-(1H-indol-3-yl)-N-phenyl-propionamide has been evaluated in various studies. Notably, the compound was assessed for cytotoxic effects against several cancer cell lines, including MCF7 and NCI-H460. The results revealed:

CompoundCell LineIC50 (µM)
2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamideMCF712.50
2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamideNCI-H46042.30

These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes. A notable study identified it as a potential inhibitor of falcipain-2 (FP-2), a target for malaria treatment. The inhibitory activity was quantified with IC50 values ranging from 10.0 to 39.4 µM across different derivatives . The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring could enhance binding affinity and bioactivity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various synthesized derivatives against resistant strains of bacteria, emphasizing the need for novel antimicrobial agents due to rising resistance rates.
  • Anticancer Evaluation : In vitro studies demonstrated that the compound not only inhibited cell growth but also affected cell cycle progression, suggesting mechanisms beyond mere cytotoxicity .
  • Enzyme Binding Studies : Advanced techniques such as surface plasmon resonance (SPR) were employed to elucidate the binding interactions between the compound and FP-2, revealing critical insights into its inhibitory mechanisms .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide is in cancer research. Studies have indicated that this compound exhibits notable activity against various cancer cell lines.

  • Mechanism of Action : The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor growth. For instance, it has shown promising results as an inhibitor of falcipain-2, an enzyme linked to malaria pathogenesis, which suggests a potential dual role in both cancer and malaria treatments .
  • In Vitro Studies : The National Cancer Institute (NCI) conducted assays that revealed significant cell growth inhibition rates for this compound across multiple cancer cell lines, indicating its potential as a therapeutic agent .

Malaria Inhibition

The compound has also been investigated for its anti-malarial properties.

  • Inhibitory Activity : Derivatives of 2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide have demonstrated moderate inhibitory activity against falcipain-2, with IC₅₀ values ranging from 10.0 to 39.4 µM. This suggests that modifications to the compound can enhance its efficacy against malaria .

Case Studies

Several studies have documented the biological evaluation of 2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide:

StudyFindings
NCI Assay Significant growth inhibition in cancer cell linesPotential candidate for cancer therapy
Falcipain Inhibition IC₅₀ values between 10.0 - 39.4 µMPromising anti-malarial agent
Structural Modifications Enhanced binding affinity observedIndicates potential for further development

These findings underscore the versatility of 2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide as a scaffold for developing new therapeutic agents targeting both cancer and malaria.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural analogs of 2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide, focusing on substituent variations and their implications:

Compound Name (CAS) Substituent (R) Molecular Weight (g/mol) Key Structural Feature Applications/Research Findings
2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide (127592-76-1) Phenyl 279.34 N-phenyl amide Potential bioactivity; used in crystallography
2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide (1214705-97-1) Isopropyl 245.32 N-isopropyl amide Medicinal chemistry; increased lipophilicity compared to phenyl analog
(2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (53708-63-7) Methyl 217.27 N-methyl amide Biochemical studies; improved solubility in aqueous media
D-Tryptophan (153-94-6) Carboxylic acid 204.22 Natural amino acid (R-configuration) Nutritional studies, neurotransmitter precursor
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate (6519-66-0) Ethyl ester 232.28 Esterified carboxyl group Intermediate in peptide synthesis; higher volatility
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (93187-18-9) Chloroethyl 265.74 Chlorine substituent on ethyl chain Investigated for halogen-bonding interactions

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact.
  • Store the compound in tightly sealed containers in a dry, well-ventilated area to prevent degradation or moisture exposure .
  • Avoid inhalation of vapors/mist by working in a fume hood and using respiratory protection if necessary .
  • For spills, sweep or vacuum material and dispose via licensed waste management services .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Validate purity (≥98% as per similar indole derivatives) and monitor degradation products .
  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and confirm substituent positions via ¹H/¹³C NMR, referencing spectral libraries like NIST Chemistry WebBook .
  • Mass Spectrometry (MS) : Determine molecular weight (279.3 g/mol) and fragmentation patterns using high-resolution MS .

Q. How should researchers design initial synthetic routes for this compound?

  • Methodological Answer :

  • Start with peptide coupling strategies (e.g., carbodiimide-mediated) between indole-containing amino acids and phenylpropanamide precursors.
  • Optimize protecting groups for the indole NH and amine functionalities to prevent side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) and intermediate characterization .

Advanced Research Questions

Q. How can computational modeling improve reaction design for synthesizing this compound?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., DFT) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .
  • Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to identify energetically favorable pathways .
  • Validate predictions with experimental kinetics (e.g., rate constants) and spectroscopic data .

Q. What experimental design strategies optimize reaction conditions for yield and scalability?

  • Methodological Answer :

  • Employ Design of Experiments (DOE) (e.g., fractional factorial design) to screen variables (temperature, catalyst loading, solvent polarity) with minimal runs .
  • Use response surface methodology (RSM) to model non-linear relationships and identify optimal conditions .
  • Validate scalability in batch reactors by maintaining mixing efficiency and heat transfer rates .

Q. How can researchers resolve contradictions in reported toxicological data for indole derivatives?

  • Methodological Answer :

  • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to address gaps in acute toxicity data .
  • Compare structure-activity relationships (SAR) with structurally similar compounds (e.g., indole-3-propionic acid derivatives) to infer potential hazards .
  • Use metabolomics profiling to identify bioactivation pathways or reactive metabolites .

Q. What methodologies assess the environmental persistence of this compound?

  • Methodological Answer :

  • Perform OECD 301 biodegradation tests to evaluate microbial breakdown under aerobic conditions .
  • Measure soil mobility via column leaching experiments and calculate log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation potential .
  • Use computational tools (e.g., EPI Suite) to estimate half-life in water and soil .

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